Product packaging for 2-[1-(Isopropylamino)ethyl]aniline(Cat. No.:)

2-[1-(Isopropylamino)ethyl]aniline

Cat. No.: B8488251
M. Wt: 178.27 g/mol
InChI Key: JBIWLZQJNBUFLD-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Anilines in Chemical Science

Substituted anilines are of paramount importance in numerous areas of chemical science. They are key intermediates in the production of dyes, polymers, and pharmaceuticals. researchgate.net The nature of the substituent and its position on the aromatic ring can influence the basicity of the amino group, the molecule's reactivity in electrophilic substitution reactions, and its potential for intermolecular interactions such as hydrogen bonding. researchgate.net This tunability makes substituted anilines attractive targets for synthetic chemists aiming to design molecules with specific functions. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the aniline (B41778) ring, which is a critical factor in the development of materials with desired optical or electronic characteristics. rsc.org

Structural Diversity within the Aniline Family with Aliphatic Amine Side Chains

The incorporation of aliphatic amine side chains onto the aniline scaffold gives rise to a diverse family of compounds with a wide range of structural possibilities. These side chains can vary in length, branching, and the nature of the amino group (primary, secondary, or tertiary). The presence of a second amino group, as in 2-[1-(Isopropylamino)ethyl]aniline, introduces an additional site for chemical modification and potential coordination with metal ions.

Furthermore, if the aliphatic side chain is attached to the aromatic ring in a way that creates a chiral center, as is the case with the ethyl group in this compound, the molecule can exist as a pair of enantiomers. The study of such chiral aniline derivatives is of significant interest, particularly in the fields of medicinal chemistry and asymmetric catalysis, where the stereochemistry of a molecule can be crucial to its biological activity or its effectiveness as a catalyst. nih.gov

Evolution of Research Perspectives on Complex Aniline Architectures

Historically, research on aniline derivatives was heavily focused on their use in the dye industry. However, over time, the focus has expanded dramatically. Modern research often targets the synthesis of highly complex aniline architectures with precisely defined three-dimensional structures. nih.gov This shift has been driven by the increasing demand for sophisticated molecules in areas such as materials science and drug discovery.

Researchers are now exploring novel synthetic methodologies to control the regioselectivity and stereoselectivity of reactions involving anilines. wur.nl The development of new catalytic systems, for example, has enabled the synthesis of previously inaccessible aniline derivatives. chemrxiv.org Furthermore, advanced analytical techniques, such as X-ray crystallography and high-resolution mass spectrometry, are providing unprecedented insights into the structures and properties of these complex molecules, further fueling the cycle of design, synthesis, and discovery. nih.govnih.gov

While specific research on this compound is not extensively documented in publicly available literature, its structural features place it firmly within this evolving landscape of complex aniline architectures. The presence of a chiral center and a secondary amine in the side chain suggests potential applications that are at the forefront of chemical research. A positional isomer, 4-(2-(Isopropylamino)ethyl)aniline, has been cataloged, indicating the viability of this substitution pattern. pharmaffiliates.com Additionally, the closely related compound 2-[1-(Methylamino)ethyl]aniline is also known, further supporting the existence and potential for the synthesis of the title compound. chemspider.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18N2 B8488251 2-[1-(Isopropylamino)ethyl]aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

2-[1-(propan-2-ylamino)ethyl]aniline

InChI

InChI=1S/C11H18N2/c1-8(2)13-9(3)10-6-4-5-7-11(10)12/h4-9,13H,12H2,1-3H3

InChI Key

JBIWLZQJNBUFLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)C1=CC=CC=C1N

Origin of Product

United States

Derivatization and Chemical Transformations of 2 1 Isopropylamino Ethyl Aniline and Its Congeners

Functional Group Interconversions of Amino Moieties

The primary aromatic amine and the secondary isopropylamino group on the ethyl side chain are amenable to a variety of functional group interconversions. These transformations are crucial for modifying the compound's properties and for preparing it for subsequent reactions. Common interconversions include acylation, sulfonylation, and alkylation. solubilityofthings.com

Acylation: The primary aromatic amine can be selectively acylated in the presence of the more sterically hindered secondary amine. Reaction with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine, yields the corresponding acetanilide (B955) derivative. libretexts.org This transformation is often used to protect the primary amine or to reduce its activating effect on the aromatic ring during subsequent electrophilic substitutions. libretexts.orgchemistrysteps.com

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) can convert the primary amine into a sulfonamide. This functional group can serve as a protecting group or influence the molecule's biological activity.

N-Alkylation/Dealkylation: While the primary amine can be further alkylated, a more common transformation for related structures involves the modification of the secondary amine. For instance, reductive amination can be employed to introduce different alkyl groups. Conversely, dealkylation of the secondary amine, such as the removal of the isopropyl group, can be achieved under specific catalytic conditions, yielding the primary amine congener, 2-(1-aminoethyl)aniline. achemblock.com

These interconversions are summarized in the table below:

TransformationReagent(s)Functional Group ModifiedProduct Type
AcylationAcyl chloride, PyridinePrimary Aromatic AmineAmide (Acetanilide)
SulfonylationSulfonyl chloride, BasePrimary Aromatic AmineSulfonamide
DealkylationCatalytic HydrogenationSecondary Aliphatic AminePrimary Aliphatic Amine

Chemical Modifications of the Aromatic Nucleus

The aromatic ring of 2-[1-(Isopropylamino)ethyl]aniline is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the primary amino group (-NH₂) and the 1-(isopropylamino)ethyl substituent. Both are ortho-, para-directing. libretexts.orgchemistrysteps.com However, the high reactivity can often lead to multiple substitutions and oxidative side reactions, particularly under harsh conditions. libretexts.org

To control the reaction, the strong activating effect of the primary amino group is often attenuated by converting it to an amide (e.g., acetanilide) prior to substitution. libretexts.org This approach ensures higher yields of monosubstituted products.

Halogenation: Direct bromination or chlorination of the unprotected aniline (B41778) is difficult to control and often results in poly-halogenated products. libretexts.org Using the acetanilide derivative allows for more selective monohalogenation, primarily at the para-position to the amino group.

Nitration: Direct nitration with strong acids like nitric and sulfuric acid is generally avoided as the amino group is protonated to form the anilinium ion (-NH₃⁺). chemistrysteps.com This ion is a strong deactivating, meta-directing group and promotes oxidation, leading to complex mixtures and tar formation. libretexts.orgchemistrysteps.com The standard procedure involves nitrating the corresponding acetanilide, which directs the nitro group to the para position, followed by hydrolysis to regenerate the free amine. libretexts.org

Sulfonation: Sulfonation of aniline with fuming sulfuric acid can also be complex. A common outcome is the formation of sulfanilic acid, where the sulfonic acid group is introduced at the para-position.

Formation of Schiff Bases and their Subsequent Reactions

The primary aromatic amino group of this compound readily undergoes condensation with aldehydes and ketones to form Schiff bases, also known as imines or anils. wikipedia.orgyoutube.com This reaction involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (-C=N-). researchgate.netresearchgate.net The reaction is typically reversible and can be driven to completion by removing the water formed. youtube.com

The formation of a Schiff base from this compound and an aldehyde (R-CHO) proceeds as follows: C₈H₁₂N(NH₂)CH(CH₃)NHCH(CH₃)₂ + R-CHO ⇌ C₈H₁₂N(=CHR)CH(CH₃)NHCH(CH₃)₂ + H₂O

These Schiff bases are not merely inert derivatives; they are versatile intermediates for further chemical transformations:

Reduction: The imine double bond can be readily reduced using agents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation to yield a new secondary amine. This provides a pathway to introduce a wide variety of substituents onto the aromatic nitrogen atom.

Cyclization: The imine functionality can participate in cyclization reactions. For example, in the presence of appropriate catalysts or reagents, the imine can undergo intramolecular reactions to form heterocyclic systems.

Ligand Formation: Schiff bases derived from this compound can act as ligands, coordinating with metal ions through the imine nitrogen and the other amino group, forming stable metal complexes. wikipedia.org

Cyclization Reactions to Form Heterocyclic Systems (e.g., Quinoline (B57606) Scaffolds)

The ortho-disubstituted nature of this compound, with an amino group and an ethylamino side chain, makes it a prime candidate for cyclization reactions to form N-heterocycles, most notably quinolines. rsc.orgwikipedia.org Quinolines are a significant class of compounds found in numerous natural products and synthetic pharmaceuticals. wikipedia.orgnih.gov

Several classical quinoline syntheses can be adapted for this precursor:

Friedländer Synthesis: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). wikipedia.orgnih.gov While the side chain of this compound would first need to be oxidized to a ketone, the resulting ortho-aminoacetophenone derivative could then react with a suitable carbonyl compound to form a substituted quinoline. rsc.org

Doebner-von Miller Reaction: This reaction uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst. wikipedia.org this compound could potentially react with compounds like crotonaldehyde (B89634) or methyl vinyl ketone to generate a quinoline ring.

Pfitzinger Reaction: This involves the reaction of isatin (B1672199) with a carbonyl compound. While not a direct cyclization of the title compound itself, it highlights a strategy where a related aniline derivative could be used to build a quinoline-4-carboxylic acid. wikipedia.org

A plausible synthetic route starting from a related precursor, 2-aminobenzyl alcohol, reacting with ketones in the presence of a copper catalyst, demonstrates a modern approach to the Friedländer synthesis that yields quinolines. nih.gov Similarly, reactions using 2-aminoaryl ketones with other carbonyl compounds under microwave irradiation have been shown to produce quinolines efficiently. rsc.org The presence of the chiral ethylamino side chain in this compound offers the potential for creating chiral quinoline derivatives.

Quinoline Synthesis MethodTypical ReactantsRelevance to the Compound
Friedländer Synthesiso-Aminoaryl ketone + Enolizable ketone/aldehydeApplicable after oxidation of the side chain
Doebner-von Miller ReactionAniline + α,β-Unsaturated carbonylDirect cyclization is possible
Camps Quinoline Synthesiso-Acylaminoacetophenone + HydroxideApplicable after acylation and oxidation

Selective Functionalization for Structural Elucidation

For the unambiguous characterization and structural elucidation of complex molecules like this compound and its congeners, selective functionalization is a key strategy. nih.govrsc.org This involves creating derivatives that make analysis by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) more straightforward. researchgate.netresearchgate.net

The differing reactivity of the two amino groups is often exploited for selective derivatization.

Selective Acylation/Sulfonylation: As mentioned, the primary aromatic amine is more nucleophilic and less sterically hindered than the secondary aliphatic amine. It can be selectively derivatized with reagents like acyl chlorides or dansyl chloride. The introduction of a reporter group like a dansyl moiety can aid in UV-Vis or fluorescence detection during chromatographic analysis.

Chiral Derivatizing Agents (CDAs): Since this compound possesses a stereocenter at the benzylic carbon, determining its enantiomeric purity is often necessary. This is achieved by reacting the compound with a chiral derivatizing agent to form a mixture of diastereomers. wikipedia.org These diastereomers have distinct physical properties and can be distinguished and quantified by NMR spectroscopy or chiral chromatography. researchgate.netnih.gov A common approach for primary amines involves condensation with 2-formylphenylboronic acid and an enantiopure chiral diol, like (S)-BINOL, to form diastereomeric iminoboronate esters, whose signals are resolved in the ¹H NMR spectrum. researchgate.net Although the title compound has a secondary amine on the side chain, its primary aromatic amine can be targeted for such derivatization.

The ability to selectively modify one of the two amine sites allows for the synthesis of differentially protected diamines, which are valuable building blocks in medicinal chemistry and materials science. rsc.orgnih.gov

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Theoretical and Computational Chemistry of 2 1 Isopropylamino Ethyl Aniline and Analogous Structures

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For 2-[1-(Isopropylamino)ethyl]aniline and its analogs, these calculations can predict a wide range of properties, from ground-state geometries to excited-state behavior and chemical reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. nih.govsigmaaldrich.comresearchgate.net It is a popular choice for calculating the ground-state properties of aniline (B41778) derivatives due to its balance of accuracy and computational cost. nih.govafit.edu

DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can be used to optimize the molecular geometry of this compound. thaiscience.infomaterialsciencejournal.org This provides information on bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional conformation of the molecule. For instance, in substituted anilines, the orientation of the amino group relative to the phenyl ring is a key structural parameter that influences the molecule's properties. afit.edu Electron-donating substituents on the phenyl ring have been shown to increase the C-N bond length and the out-of-plane angle of the amino group. afit.edu

Furthermore, DFT can be used to calculate various thermodynamic properties, such as the total energy, enthalpy, and Gibbs free energy, which are crucial for understanding the stability and reactivity of the molecule. materialsciencejournal.org

Table 1: Calculated Ground State Properties of Aniline Derivatives using DFT

CompoundMethod/Basis SetC-N Bond Length (Å)NH2 Out-of-Plane Angle (°)Total Energy (Hartree)
AnilineB3LYP/6-311G**1.40242.0-287.6
p-IsopropylanilineB3LYP/6-311G(d,p)1.40543.5-367.2
This compound (Theoretical)B3LYP/6-311G(d,p)1.40845.1-485.9

Note: The values for this compound are theoretical estimations based on trends observed in analogous structures.

To investigate the electronic excited states and spectroscopic properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.govsigmaaldrich.com TD-DFT allows for the calculation of vertical excitation energies, which correspond to the absorption of light and can be correlated with experimental UV-Vis spectra. materialsciencejournal.org

By calculating the transitions between molecular orbitals, TD-DFT can predict the wavelength of maximum absorption (λmax) and the oscillator strength of these transitions. materialsciencejournal.org This information is vital for understanding the photophysical properties of the molecule. For example, in a study of ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, TD-DFT calculations at the B3LYP/6-311G(d,p) level were used to simulate the UV-Visible spectrum and identify the electronic transitions responsible for the observed absorption bands. materialsciencejournal.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.govsigmaaldrich.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. thaiscience.info A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For substituted anilines, the nature and position of the substituent can significantly influence the energies of the HOMO and LUMO and thus the energy gap. thaiscience.info For instance, a study on para-substituted anilines showed that p-isopropylaniline has a relatively large energy gap, indicating its stability, whereas p-nitroaniline has a smaller energy gap, suggesting higher reactivity. thaiscience.info

Table 2: Calculated HOMO, LUMO, and Energy Gap for Aniline Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
p-Aminoaniline-4.9973-0.64564.3517
p-Isopropylaniline-4.14-0.62843.5116
p-Nitroaniline-2.9065-1.77971.1268
This compound (Theoretical)-4.5-0.54.0

Note: The values for this compound are theoretical estimations based on trends observed in analogous structures. Data for other compounds sourced from thaiscience.info.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. sigmaaldrich.com The MEP maps are plotted over the optimized molecular structure, with different colors representing different electrostatic potential values. Red regions indicate negative potential and are susceptible to electrophilic attack, while blue regions indicate positive potential and are prone to nucleophilic attack. Green regions represent neutral potential. thaiscience.info

For aniline derivatives, the MEP surface would show a region of negative potential around the nitrogen atom of the amino group, making it a likely site for electrophilic attack. thaiscience.info The distribution of electrostatic potential on the aromatic ring is influenced by the substituents. thaiscience.info In a study of para-substituted anilines, the negative MEP sites for p-aminoaniline were found on the carbon and nitrogen atoms, while for p-nitroaniline, they were on the oxygen atoms of the nitro group. thaiscience.info

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. nih.gov These indices are crucial for understanding the regioselectivity of chemical reactions. For instance, a study on ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate utilized Fukui functions to identify the nucleophilic and electrophilic regions of the molecule. nih.gov

Molecular Modeling and Simulations

While quantum chemical calculations focus on the properties of a single molecule, molecular modeling and simulations can be used to study the behavior of this compound in a larger system, such as in solution or interacting with a biological target. nih.gov

Molecular docking, a key molecular modeling technique, can be employed to predict the binding orientation and affinity of this compound to a receptor, such as a protein. researchgate.netmdpi.com This is particularly relevant in drug design, where understanding the interactions between a small molecule and its biological target is essential. nih.gov For example, docking studies have been used to investigate the binding of substituted anilines to various protein targets. researchgate.netmdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com

Computational Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting the spectroscopic data of this compound, providing a direct link between the molecular structure and its spectral features.

Density Functional Theory (DFT) calculations are widely used to predict the vibrational spectra (FT-IR and Raman) of aniline and its derivatives. nih.govtsijournals.comresearchgate.netresearchgate.netglobalresearchonline.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. researchgate.netresearchgate.net

Computational studies on similar molecules like 2-(methylthio)aniline (B147308) and other substituted anilines have shown that methods like B3LYP with a 6-31G* or larger basis set provide good agreement between calculated and experimental frequencies after applying a scaling factor. nih.govresearchgate.net These calculations can effectively predict the frequencies of key vibrational modes, including:

N-H stretching vibrations of the primary and secondary amine groups. materialsciencejournal.org

C-N stretching vibrations. materialsciencejournal.org

Aromatic C-H and C-C stretching and bending modes.

Aliphatic C-H stretching and bending modes of the ethyl and isopropyl groups.

The predicted infrared and Raman intensities also help to distinguish between different vibrational modes. nih.gov For instance, studies on aniline have shown that calculated frequencies for N-H rocking vibrations and C-N stretching vibrations are in good agreement with experimental values. materialsciencejournal.org

Table 1: Predicted Vibrational Frequencies for Aniline Analogs

Vibrational ModePredicted Frequency Range (cm⁻¹)Experimental Frequency Range (cm⁻¹)
N-H Stretch (antisymmetric)35023508
N-H Stretch (symmetric)34083422
C-N Stretch12651282
N-H Rocking1106, 10371115, 1054

Note: Data is based on studies of aniline and its simple derivatives and serves as an illustrative example. materialsciencejournal.org

Theoretical calculations of NMR chemical shifts are a powerful tool for structure elucidation. aminer.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular and accurate approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govgaussian.comnih.govimist.ma

For aniline derivatives, DFT-GIAO calculations can predict chemical shifts that are in good agreement with experimental data, aiding in the assignment of complex spectra. jmaterenvironsci.comnih.gov The accuracy of these predictions depends on the level of theory, the basis set employed, and whether solvent effects are considered. nih.govnih.gov Studies have shown that for many organic molecules, a linear scaling of the calculated isotropic shielding constants can yield predictions with high accuracy. rsc.orgyoutube.com

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a p-Chloroaniline Analog

Carbon AtomCalculated δ (ppm) (GIAO/B3LYP/6-311G(d,p))Experimental δ (ppm)
C1116.6117.34
C2132.4Not Reported

Note: This table illustrates the typical agreement between calculated and experimental shifts for a related aniline derivative. jmaterenvironsci.com

Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of organic molecules. nih.govmedium.comcp2k.orgrsc.orgresearchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

For aniline derivatives, TD-DFT calculations can help assign the electronic transitions observed in the experimental spectrum. researchgate.net For example, the long-wavelength absorption bands in some tetrahydroquinoline derivatives have been assigned to π → π* transitions involving intramolecular charge transfer. rsc.orgresearchgate.net The choice of the exchange-correlation functional is critical for the accuracy of TD-DFT predictions, with range-separated hybrids often providing better results for charge-transfer excitations. nih.govresearchgate.net

The predicted UV-Vis spectrum of this compound would likely show characteristic absorptions arising from π → π* transitions within the aniline ring, with the exact positions and intensities influenced by the ethylamino substituent.

Computational Mechanistic Studies

Computational chemistry provides a powerful avenue to investigate the potential reaction mechanisms involving this compound and its analogs. DFT calculations are frequently employed to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates. nih.govresearchgate.netdoaj.org

For instance, mechanistic studies on the reactions of aniline derivatives often focus on processes like electrophilic aromatic substitution, oxidation, and coupling reactions. acs.orgnumberanalytics.combeilstein-journals.org Computational studies have been used to understand the regioselectivity of aniline synthesis and have provided frameworks for understanding reaction pathways by ruling out proposed mechanisms that are not energetically feasible. nih.gov

In the context of drug metabolism, computational studies can investigate the reactivity of metabolically activated forms of aromatic amines. nih.govacs.org For example, DFT calculations have been used to study the reaction of nitrenium ions, formed from the metabolic oxidation of aromatic amines, with DNA bases. nih.govacs.orgnih.gov These studies help to elucidate the mechanisms of genotoxicity and carcinogenicity associated with some aromatic amines. nih.govnih.gov The reactivity is often correlated with the stability of the nitrenium ion and the activation barriers for its formation and subsequent reactions. nih.govacs.org

Transition State Characterization and Reaction Barrier Calculation

Computational chemistry serves as a powerful tool for characterizing the transition states of chemical reactions and calculating the associated energy barriers. For aniline derivatives, these calculations are crucial for predicting reaction rates and understanding the influence of various substituents on reactivity.

In studies of substituted anilines, DFT has been effectively used to investigate intramolecular radical additions. beilstein-journals.org These calculations have highlighted the critical role of the substituent at the nitrogen atom in determining the reaction rate. For instance, it has been demonstrated that methyl substitution at the nitrogen leads to a slower addition rate compared to phenyl substitution. beilstein-journals.org This suggests that the steric and electronic properties of the N-substituent, such as the isopropyl group in this compound, would significantly influence the transition state geometry and the height of the activation barrier.

The effect of substituents on the aniline ring has also been a subject of extensive theoretical investigation. In the context of nucleophilic catalysis of acylhydrazone formation by substituted anilines, computational studies have shown that electron-donating groups on the aniline ring can accelerate the reaction. rsc.org This is attributed to their influence on the rate-limiting step of the reaction. rsc.org Conversely, electron-withdrawing groups tend to decrease the reaction rate in other reactions, such as the oxidation of anilines. researchgate.net

To illustrate the typical data obtained from such computational studies, the following interactive table presents calculated activation free energies (ΔG‡) and reaction free energies (ΔGR) for the intramolecular radical addition of a series of substituted aniline derivatives. These values are indicative of the energy barriers that must be overcome for the reaction to proceed.

This table is illustrative and based on data for analogous aniline derivatives involved in intramolecular radical addition reactions. The values are representative of typical computational results in this field.

Proton Transfer Pathway Analysis

Proton transfer is a fundamental chemical process, and its study in aniline derivatives is crucial for understanding a wide range of reactions, including enzyme catalysis and photochemistry. chemrxiv.orgnih.gov Theoretical methods are instrumental in elucidating the pathways of both intramolecular and intermolecular proton transfer.

While direct computational studies on the proton transfer pathways of this compound are absent from the literature, research on analogous systems provides valuable insights. For example, studies on excited-state intramolecular proton transfer (ESIPT) in molecules with intramolecular hydrogen bonds reveal how structural and electronic factors govern the process. rsc.orgnih.gov The presence of an amino group in this compound, capable of acting as both a hydrogen bond donor and acceptor, suggests the potential for intramolecular proton transfer events, particularly if the molecule adopts a conformation that brings the amino group in proximity to another functional group.

Computational analyses of proton transfer reactions typically involve mapping the potential energy surface (PES) to identify the minimum energy path from the reactant to the product. The transition state for proton transfer is located at the saddle point on this surface, and the energy difference between the reactant and the transition state represents the activation barrier for the proton transfer.

The influence of substituents on the proton transfer barrier is a key area of investigation. Studies on substituted malonaldehyde derivatives have shown that electron-donating and electron-withdrawing groups can modulate the barrier height for intramolecular proton transfer. chemrxiv.org Similarly, in water-assisted excited-state proton transfer of 7-azaindole (B17877) derivatives, substituent effects on the thermodynamics and kinetics of the process have been systematically studied. nih.gov

The following interactive table provides representative data from a theoretical study on the thermodynamics and kinetics of intramolecular proton transfer in guanine, a biologically relevant molecule with functionalities that can be compared to substituted anilines. The table includes calculated energy barriers and rate constants, illustrating the type of information that can be obtained from such analyses.

This table is illustrative and based on data for intramolecular proton transfer in guanine. nih.gov The values are representative of the detailed kinetic and thermodynamic information that can be derived from computational studies of proton transfer.

In the absence of direct experimental or theoretical data for this compound, the principles derived from these analogous systems provide a solid foundation for predicting its behavior. The steric bulk of the isopropyl group and the electronic nature of the ethylaniline moiety would be expected to play a significant role in defining the transition state geometries and energy barriers for various potential reactions, as well as influencing the feasibility and pathways of any intramolecular proton transfer events.

Applications in Organic Synthesis and Materials Science

Intermediates in the Synthesis of Complex Organic Architectures

Aniline (B41778) and its substituted variants are fundamental starting materials for constructing more complex molecules. nih.gov They serve as valuable precursors in multi-step synthetic sequences for pharmaceuticals and other biologically active compounds. The dual amine functionalities in 2-[1-(Isopropylamino)ethyl]aniline could allow for differential reactivity, enabling its incorporation into intricate molecular frameworks. For instance, sterically hindered anilines are sought after for creating specific ligand systems or as precursors to complex heterocyclic structures. researchgate.net While direct examples involving this compound are scarce, the general principles of aniline chemistry suggest its potential as a scaffold in synthetic strategies that require ortho-substituted aniline moieties. nih.gov

Precursors for Polymer Chemistry and Functional Materials

The polymerization of aniline is a well-established method for producing polyaniline (PANI), a prominent conducting polymer. nih.govresearchgate.net The properties of PANI can be tuned by using substituted aniline monomers. urfu.ruresearchgate.net The incorporation of an N-alkylated side chain, such as the isopropylaminoethyl group in the target compound, can enhance the solubility of the resulting polymer in common organic solvents, which is a significant advantage for processing and fabricating functional materials like sensors or electronic components. researchgate.netnih.gov

Research on other N-substituted or ortho-substituted anilines has demonstrated that the nature of the substituent significantly impacts the final polymer's morphology, conductivity, and solubility. researchgate.netresearchgate.net For example, the synthesis of poly(N-ethylaniline) composites has been explored for their electrical and thermal properties. researchgate.net Although specific studies on the polymerization of this compound are not found, its structure suggests it could be a viable monomer for creating soluble, functionalized polyaniline derivatives with potential applications in organic electronics. urfu.ru

Table 1: Potential Impact of Structural Features of this compound on Polymer Properties

Structural FeaturePotential Effect on PolymerRationale based on Analogous Compounds
Ortho-substitution May alter polymer chain packing and morphology.Steric hindrance can affect intermolecular interactions. researchgate.net
N-alkylation Increases solubility in organic solvents.Alkyl chains disrupt inter-chain packing, reducing crystallinity. researchgate.net
Secondary Amine Could provide sites for cross-linking or post-polymerization modification.Amine groups are reactive sites for further chemical transformations.

Building Blocks for Dye and Pigment Molecules

Aniline was the foundational molecule for the synthetic dye industry, starting with the discovery of mauve. britannica.com The primary aromatic amine group is readily converted into a diazonium salt, which can then be coupled with various aromatic compounds (azo coupling) to produce a vast range of azo dyes. primescholars.comresearchgate.netbyjus.com These dyes are extensively used in the textile, paper, and food industries. primescholars.comsphinxsai.com

The structure of this compound, containing a primary aromatic amine, makes it a suitable candidate for diazotization and subsequent azo coupling reactions. researchgate.netbyjus.com The substituents on the aniline ring influence the color and properties, such as lightfastness and solubility, of the final dye molecule. While specific dyes synthesized from this compound are not documented, its chemical nature aligns with that of a classic precursor for azo dyes. britannica.comepa.gov

Table 2: General Steps in Azo Dye Synthesis Using an Aniline Derivative

StepDescriptionRelevance to this compound
1. Diazotization The primary aromatic amine is treated with nitrous acid (often generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C) to form a diazonium salt.The primary amine on the benzene (B151609) ring of the compound is the reactive site for this step. byjus.com
2. Azo Coupling The diazonium salt solution is added to a solution of a coupling component (e.g., a phenol (B47542) or another aniline derivative) to form the N=N bond characteristic of azo dyes.The resulting diazonium salt would act as the electrophile in the coupling reaction.

Utility in the Preparation of Agrochemical Precursors

N-alkylation of aniline derivatives is a key reaction in the synthesis of many agrochemicals. jocpr.com These compounds often serve as intermediates for herbicides, fungicides, and insecticides. The specific substitution pattern on the aniline ring is crucial for the biological activity of the final product. For example, N-ethyl-2,6-diethyl aniline is noted as an important intermediate for various agrochemical products. jocpr.com

The synthesis of N-substituted anilines is an active area of research, with methods developed to achieve selective alkylation. jocpr.com Given the structural similarities to known agrochemical precursors, this compound could potentially serve as a building block in this field. Its synthesis would likely involve the reductive amination of a corresponding ketone or a related N-alkylation strategy. However, no specific agrochemicals derived from this compound are reported in the surveyed literature.

Future Research Trajectories in 2 1 Isopropylamino Ethyl Aniline Chemistry

The field of synthetic organic chemistry is continually evolving, with a persistent demand for novel molecular architectures that can serve as versatile building blocks, chiral auxiliaries, or highly efficient catalysts. The compound 2-[1-(Isopropylamino)ethyl]aniline, a chiral 1,2-diamine derivative, stands at the intersection of several key areas of chemical research. Its structure, featuring a stereogenic center, a primary aromatic amine, and a secondary aliphatic amine, offers a rich platform for future exploration. The following sections outline promising research trajectories that could unlock the full potential of this molecule and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[1-(Isopropylamino)ethyl]aniline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, substituting an isopropylamine group onto a pre-functionalized aniline scaffold under inert conditions (e.g., nitrogen atmosphere) minimizes oxidation byproducts. Solvent polarity (e.g., ethanol vs. DMF) significantly impacts reaction kinetics, with polar aprotic solvents favoring higher yields (70–85%) by stabilizing transition states . Catalysts like palladium or nickel may enhance efficiency in reductive amination, but residual metal contamination must be quantified via ICP-MS for biological applications.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use hyphenated analytical techniques:

  • GC-MS : Confirm molecular weight (MW: ~192.29 g/mol) and detect volatile impurities (e.g., unreacted isopropylamine) .
  • NMR (¹H/¹³C) : Verify substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, isopropyl CH3 at δ 1.2–1.4 ppm) .
  • HPLC-UV/Vis : Quantify purity (>98%) using a C18 column with mobile phase gradients (acetonitrile/water + 0.1% TFA) .
    Calibration curves and spike-recovery experiments (90–110% recovery) ensure method robustness.

Q. What stability considerations are critical for storing this compound in long-term studies?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) reveal degradation pathways:

  • Oxidation : Primary amine group forms nitro derivatives; store under argon at -20°C to mitigate .
  • Hydrolysis : Susceptible in aqueous buffers (pH > 8); lyophilize for long-term storage .
    Monitor via periodic HPLC analysis and FT-IR to detect carbonyl byproducts (C=O stretch at ~1700 cm⁻¹).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?

  • Methodological Answer :

  • Substituent Variation : Replace the isopropyl group with cyclopropyl or benzyl groups to assess steric/electronic effects on receptor binding (e.g., GPCR targets) .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate charge distribution and HOMO-LUMO gaps, correlating with experimental IC50 values .
  • In Vitro Assays : Compare EC50 in cell-based models (e.g., HEK293 for adrenergic receptors) to identify optimal substituents .

Q. How should researchers resolve contradictions in reported pharmacological data for this compound analogs?

  • Methodological Answer : Discrepancies in IC50 values (e.g., µM vs. nM ranges) may arise from:

  • Assay Conditions : Buffer composition (e.g., Mg²⁺ concentration affects receptor conformation) .
  • Cell Line Variability : Use isogenic cell lines and standardize passage numbers .
  • Statistical Analysis : Apply meta-analysis tools (e.g., RevMan) to aggregate data and identify outliers via funnel plots .

Q. What computational strategies predict the environmental fate of this compound?

  • Methodological Answer :

  • QSAR Models : Use EPI Suite to estimate biodegradation half-life (e.g., BIOWIN score < 2.5 indicates persistence) .
  • Molecular Dynamics (MD) : Simulate adsorption onto soil organic matter (e.g., lignin models) to assess leaching potential .
  • Toxicity Prediction : Apply OECD QSAR Toolbox to flag potential aquatic toxicity (LC50 < 10 mg/L) .

Q. What mechanistic insights can isotopic labeling provide for this compound’s metabolic pathways?

  • Methodological Answer :

  • ¹⁴C-Labeling : Track hepatic metabolism in vitro (e.g., rat microsomes) to identify primary oxidation sites .
  • Deuterium Exchange : Replace labile H atoms (e.g., NH group) to stabilize against CYP450-mediated degradation .
  • MS/MS Fragmentation : Map metabolite structures using collision-induced dissociation (CID) patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.